molecular formula C22H32NOP B14223112 N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine CAS No. 828936-13-6

N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine

Katalognummer: B14223112
CAS-Nummer: 828936-13-6
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: KWASHSXZFVJDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group and a diphenylphosphoryl group attached to an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine typically involves the reaction of butylamine with diphenylphosphoryl acetic acid derivatives. The process can be carried out under controlled conditions using reagents such as trichlorophosphine and triethylamine. The reaction involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the target amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
  • N-Octyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
  • N-Propyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine

Uniqueness

N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is unique due to its specific butyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

828936-13-6

Molekularformel

C22H32NOP

Molekulargewicht

357.5 g/mol

IUPAC-Name

N-butyl-N-(2-diphenylphosphorylethyl)butan-1-amine

InChI

InChI=1S/C22H32NOP/c1-3-5-17-23(18-6-4-2)19-20-25(24,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3

InChI-Schlüssel

KWASHSXZFVJDFQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.